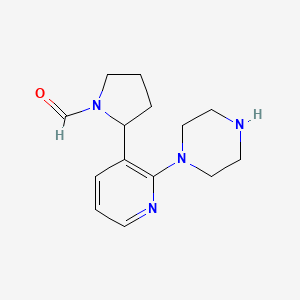
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol is an organic compound that features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethanol moiety. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran and may require catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, although this is less common.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-Phenyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
科学的研究の応用
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dichlorophenyl group may enhance its binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
2-(3,4-Dichlorophenyl)ethanol: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
5-(3,4-Dichlorophenyl)-1H-pyrazole: Lacks the ethanol moiety, which may reduce its solubility and bioavailability.
2-(5-Phenyl-1H-pyrazol-1-yl)ethanol: Lacks the chlorine atoms, which may affect its binding properties and reactivity.
Uniqueness
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol is unique due to the combination of the dichlorophenyl group, pyrazole ring, and ethanol moiety. This combination provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
特性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
2-[5-(3,4-dichlorophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(7-10(9)13)11-3-4-14-15(11)5-6-16/h1-4,7,16H,5-6H2 |
InChIキー |
MCXFFIAKZNBLCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC=NN2CCO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


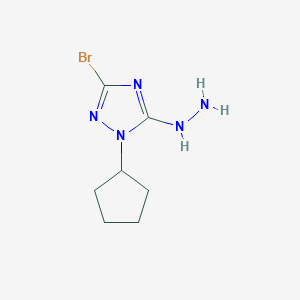





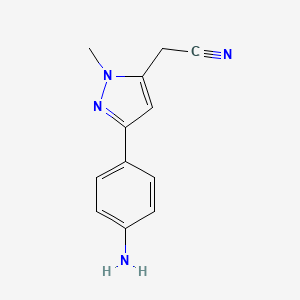
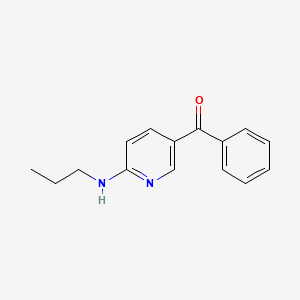


![7-Chloro-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B11799941.png)
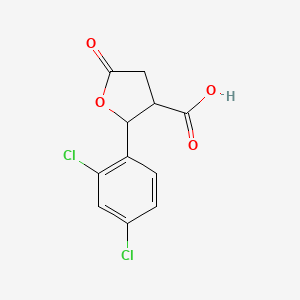
![Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11799958.png)
